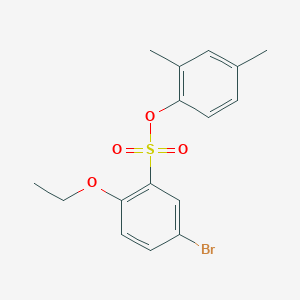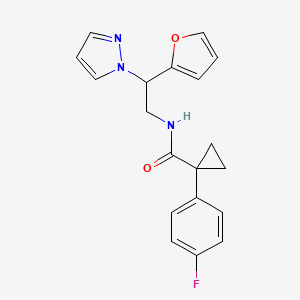
1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H18FN3O2 and its molecular weight is 339.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The development of novel heterocyclic compounds, including those with pyrazole and furan moieties, is a significant area of research. These compounds are synthesized and characterized to understand their structural properties and potential applications. For example, the synthesis of heteroaryl pyrazole derivatives and their reaction with chitosan to form Schiff bases showcases the interest in these compounds for their biological activities and potential applications in material science (Hamed et al., 2020).
Antimicrobial Activity
The antimicrobial properties of compounds with furan and pyrazole rings have been explored through the synthesis of novel chitosan Schiff bases. These bases demonstrate varying degrees of biological activity against both gram-positive and gram-negative bacteria, as well as fungi (Hamed et al., 2020). This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
Compounds containing fluorophenyl groups have been evaluated for their potential anticancer activities. For instance, the synthesis and study of fluorine-18-labeled serotonin 5-HT1A antagonists indicate the use of these compounds in understanding and potentially treating various cancers (Lang et al., 1999). Additionally, novel pyrazolo derivatives have shown effective inhibition on the proliferation of cancer cell lines, underscoring their potential as anticancer agents (Liu et al., 2016).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-15-6-4-14(5-7-15)19(8-9-19)18(24)21-13-16(17-3-1-12-25-17)23-11-2-10-22-23/h1-7,10-12,16H,8-9,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYOVTUVMUYNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

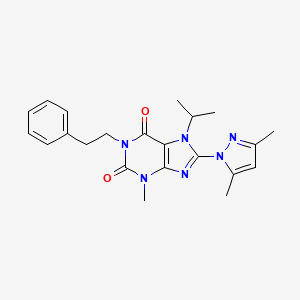
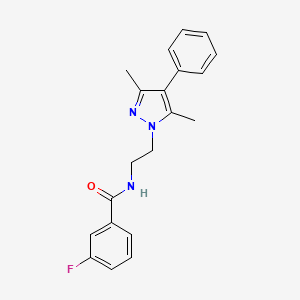
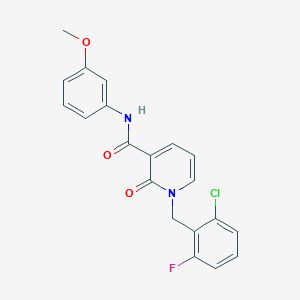
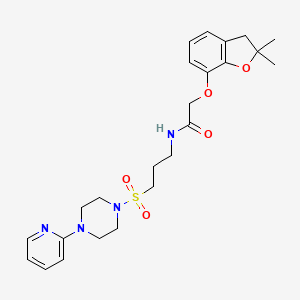
![9-cyclohexyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2776246.png)
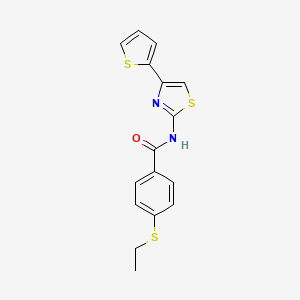

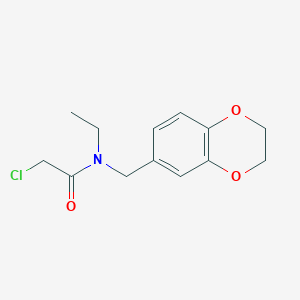
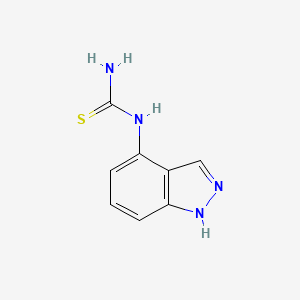
![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2776251.png)
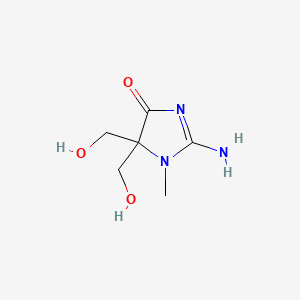
![(4-Chlorophenyl){2-[(2-furylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2776255.png)

